molecular formula C13H16O2 B1345361 4-(4-Carboethoxyphenyl)-1-butene CAS No. 591760-20-2

4-(4-Carboethoxyphenyl)-1-butene

Cat. No. B1345361
M. Wt: 204.26 g/mol
InChI Key: FAJWUEHSSKQPAZ-UHFFFAOYSA-N
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Description

4-(4-Carboethoxyphenyl)-1-butene is a compound belonging to the class of carboethoxyphenyl compounds, which are derivatives of phenyl ethyl ethers. It is a colorless, crystalline solid with a melting point of 121°C. It is soluble in water and ethanol, and insoluble in most organic solvents. It is used in the synthesis of various organic compounds and has been studied for its potential applications in the pharmaceutical and biotechnological industries.

Scientific Research Applications

Electrochemical Synthesis and Organic Chemistry Applications

Research on the electrochemical synthesis from alkenes highlights significant advancements in the field of organic chemistry. Notably, the study by Bringmann and Dinjus (2001) presents a groundbreaking approach to the electrochemical reductive coupling reactions between alkenes and CO2, utilizing 1-butene among other alkenes to produce various carboxylic acids. This methodology leverages CO2 as a C1 synthon, demonstrating an innovative use of alkenes in synthesizing value-added chemicals (Bringmann & Dinjus, 2001).

Aryl Cation Reactivity and Photogeneration

The photogeneration and reactivity of aryl cations from aromatic halides, as explored by Protti et al. (2004), offer insights into the formation of arylated products through the addition of pi nucleophiles to alkene substrates. This study illustrates the potential of utilizing specific chemical reactions to achieve targeted synthesis outcomes, further expanding the utility of alkene derivatives in organic synthesis (Protti, Fagnoni, Mella, & Albini, 2004).

Hydrogen-Bonded Frameworks and Porous Materials

Zentner et al. (2015) describe the assembly of 1,3,5-Tris(4-carboxyphenyl)benzene into an intricate hydrogen-bonded framework, demonstrating high surface area and the potential for gas adsorption. This work contributes to the development of new materials with applications in gas storage and separation technologies (Zentner, Lai, Greenfield, Wiscons, Zeller, Campana, Talu, FitzGerald, & Rowsell, 2015).

Catalysis and Chemical Transformations

The catalytic conversion of C4 fractions to produce light olefins and aromatics, as investigated by Meng et al. (2013), provides a clear example of the industrial relevance of alkene derivatives. This research elucidates mechanisms behind butene conversion, offering insights into optimizing production processes for valuable chemical products (Meng, Wang, Zhang, Xu, Liu, Wang, & Guo, 2013).

properties

IUPAC Name

ethyl 4-but-3-enylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-3-5-6-11-7-9-12(10-8-11)13(14)15-4-2/h3,7-10H,1,4-6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAJWUEHSSKQPAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)CCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80641157
Record name Ethyl 4-(but-3-en-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Carboethoxyphenyl)-1-butene

CAS RN

591760-20-2
Record name Ethyl 4-(but-3-en-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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